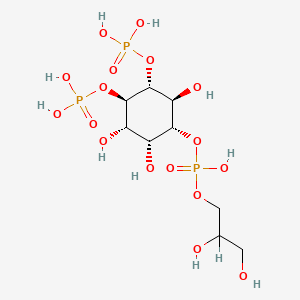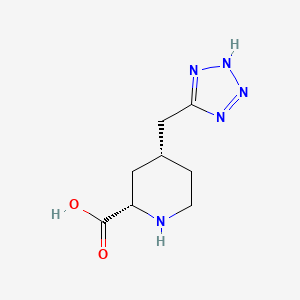![molecular formula C11H15N3O2 B1209412 1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 64399-29-7](/img/structure/B1209412.png)
1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring The presence of multiple nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyridopyrimidine core. Subsequent functionalization of the core structure can be carried out using various reagents to introduce the desired substituents.
For example, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid can yield the desired pyridopyrimidine derivative. The reaction conditions typically involve heating the reaction mixture to reflux for several hours, followed by purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on the specific reaction conditions and the desired production scale. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base, amines or thiols in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the compound can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or heteroaryl groups, into the molecule.
Scientific Research Applications
1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs. It exhibits various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Research: The compound is used as a tool in biological research to study its effects on cellular processes and molecular pathways. It has been investigated for its potential to modulate specific enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules. Its unique chemical properties make it a valuable building block for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or phosphatases, thereby affecting signal transduction pathways. Additionally, the compound can interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-: This compound shares a similar core structure but differs in the substituents attached to the ring system.
6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Another closely related compound with variations in the functional groups.
Uniqueness
The uniqueness of 1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1,6-dimethyl and 4-oxo groups contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
64399-29-7 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1,6-dimethyl-4-oxo-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-7-4-3-5-9-13(2)6-8(10(12)15)11(16)14(7)9/h5-7H,3-4H2,1-2H3,(H2,12,15) |
InChI Key |
OVTCEDCBXAYKQZ-UHFFFAOYSA-N |
SMILES |
CC1CCC=C2N1C(=O)C(=CN2C)C(=O)N |
Canonical SMILES |
CC1CCC=C2N1C(=O)C(=CN2C)C(=O)N |
Synonyms |
1,6-dimethyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido(1,2a)pyrimidine-3-carboxamide Chinoin 105 Chinoin-105 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


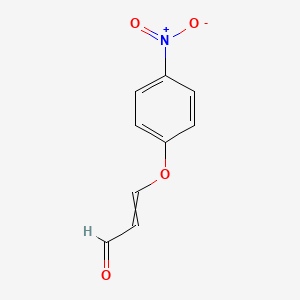

![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)
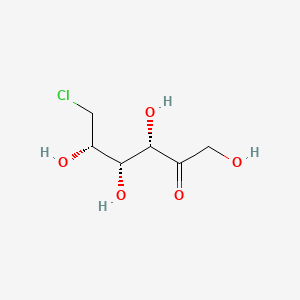
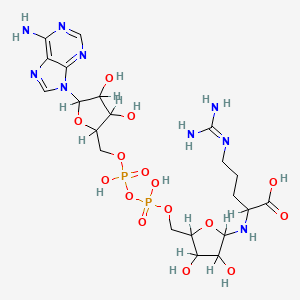
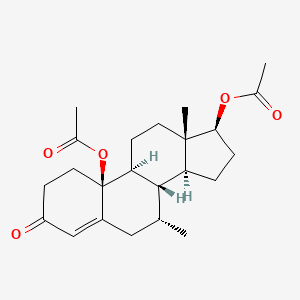
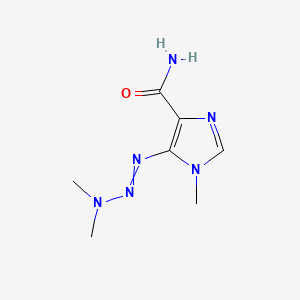
![[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride](/img/structure/B1209344.png)

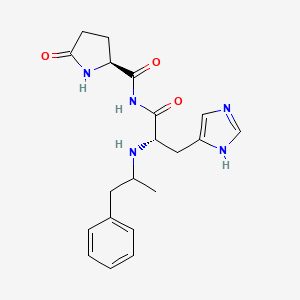

![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)
